Bellidifolin

Description

This compound has been reported in Gentiana algida, Gentiana thunbergii, and other organisms with data available.

isolated from Swertia japonica; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

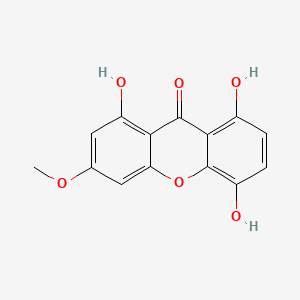

1,5,8-trihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIORNFCMMYMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182262 | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-25-6 | |

| Record name | Bellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bellidifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bellidifolin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bellidifolin is a naturally occurring tetraoxygenated xanthone first identified in the 1960s. Found predominantly in plants of the Gentianaceae family, such as those from the Gentiana, Gentianella, and Swertia genera, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential as a hepatoprotective, hypoglycemic, anti-inflammatory, antioxidant, and cardioprotective agent.[3][4] this compound exerts its biological effects through the modulation of key cellular signaling pathways, including the PI3K-Akt and TGF-β1/Smad pathways.[4][5] This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a summary of its key quantitative characteristics, and a visualization of its known signaling mechanisms to support ongoing and future research and development efforts.

Discovery and History

The phytochemical investigation of the Gentiana genus, which began in earnest in the 1960s, led to the isolation of numerous secondary metabolites, including a rich variety of xanthones.[6] The discovery of this compound is linked to the study of pigments in Gentiana bellidifolia, a species native to New Zealand.[5][7] A pivotal 1965 paper on "Gentian pigments" detailed the characterization of several penta-oxygenated xanthones from this plant, marking the formal entry of this compound into the scientific literature.[6] The name of the compound itself is derived directly from this parent species.

Initially identified as a plant pigment, subsequent research has focused on its wide-ranging biological activities.[1] It is now recognized as a significant active component in traditional medicines, such as the Mongolian and Tibetan use of Gentianella acuta for heart conditions.[4][8] Modern studies have confirmed its therapeutic potential for cardiovascular disease, diabetes, and nerve injury, solidifying its status as a compound of high interest for drug development.[4][9][10]

Physicochemical and Structural Data

This compound (IUPAC Name: 1,5,8-trihydroxy-3-methoxyxanthen-9-one) is a polyphenolic compound with the chemical formula C₁₄H₁₀O₆.[11] Its structure features a xanthen-9-one core with three hydroxyl groups and one methoxy group.[11]

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,5,8-trihydroxy-3-methoxyxanthen-9-one | PubChem[11] |

| Molecular Formula | C₁₄H₁₀O₆ | PubChem[11] |

| Molecular Weight | 274.22 g/mol | PubChem[11] |

| CAS Number | 2798-25-6 | PubChem[11] |

| Appearance | Yellowish powder / Yellow transparent crystal | Patent CN104447671B[1] |

| Solubility | Insoluble in water | ResearchGate[3] |

Table 2: Crystallographic Data for this compound Single Crystal

Data obtained from recrystallization and single-crystal X-ray diffraction analysis.

| Parameter | Value | Source |

| Crystal System | Triclinic | Patent CN104447671B[1] |

| Space Group | P-1 | Patent CN104447671B[1] |

| Unit Cell Parameters | a=7.0602(14)Å, b=7.5236(15)Å, c=10.662(2)Å | Patent CN104447671B[1] |

| α=86.65(3)°, β=79.84(3)°, γ=84.96(3)° | Patent CN104447671B[1] | |

| Unit Cell Volume (V) | 554.77(19)ų | Patent CN104447671B[1] |

| Molecules per Unit Cell (Z) | 2 | Patent CN104447671B[1] |

| Purity | >99% | Patent CN104447671B[1] |

Experimental Protocols: Isolation and Purification

This compound is primarily isolated from plant sources using solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies.

Protocol 1: Extraction and Isolation from Gentianella acuta

This protocol is adapted from methodologies described for the extraction of this compound for the study of its cardioprotective effects.[8]

3.1.1 Materials and Equipment

-

Dried, whole-plant Gentianella acuta

-

95% Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous ethanol

-

Silica gel (200-300 mesh)

-

Rotary evaporator

-

Soxhlet extractor

-

Reflux apparatus

-

Crusher/grinder

-

Chromatography column

3.1.2 Extraction Workflow

Caption: Workflow for this compound isolation from G. acuta.

3.1.3 Detailed Steps

-

Material Preparation: The whole grass of G. acuta is crushed and dried.

-

Initial Extraction: The dried material is subjected to reflux extraction with 95% ethanol. This process is repeated three times to maximize yield.

-

Concentration: The combined ethanol extracts are concentrated under vacuum using a rotary evaporator to produce a crude mixture.

-

Solvent Partitioning: The crude mixture is then extracted with ethyl acetate in a Soxhlet extractor until the resulting extract is colorless.[8]

-

Precipitation: The ethyl acetate extract is concentrated, and an equal amount of anhydrous ethanol is added. This causes a yellow precipitate of this compound and other xanthones to form. After drying, a yield of approximately 25 g of precipitate can be obtained from the starting material.[8]

-

Chromatography Preparation: The dried precipitate is redissolved in ethyl acetate and mixed with an equal amount of silica gel (200 mesh) until the particles are dry and uniform.

-

Purification: The sample is loaded onto a silica gel chromatography column (e.g., 150 g of 200-300 mesh silica gel).[8]

-

Elution: The column is eluted using a mobile phase of petroleum ether:ethyl acetate (7:3). The target compound is collected based on fraction analysis.

-

Final Product: The solvent is removed from the collected fractions under reduced pressure to yield the purified this compound. A final yield of 2 g of the target compound was reported from the 25 g precipitate.[8]

Protocol 2: Preparation of this compound Single Crystals

This protocol is based on the recrystallization method described in patent CN104447671B for producing high-purity single crystals suitable for X-ray diffraction.[1]

3.2.1 Materials and Equipment

-

Crude or purified this compound

-

Solvent system (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate, 2-Butanone, or mixtures thereof)

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Filtration apparatus

-

Crystallization vessel

-

Constant temperature incubator or environment (0-30°C)

3.2.2 Detailed Steps

-

Dissolution: Dissolve a known quantity of this compound (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of THF). The solvent volume should be 20 to 60 times the mass of the solute (mL/g).

-

Heating: Heat the mixture to a temperature between 40°C and the solvent's boiling point (e.g., 60°C for THF) with stirring until the solid is completely dissolved.[1]

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities.

-

Cooling and Crystallization: Allow the filtrate to cool naturally to room temperature.

-

Incubation: Place the vessel in a constant temperature environment (e.g., 20°C) and let it stand undisturbed for a period of 7 to 20 days to allow for slow evaporation and crystal growth.[1]

-

Harvesting: Once well-formed yellow transparent crystals have appeared, harvest them by filtration. The resulting crystals have been shown to have a purity exceeding 99%.[1]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several critical signaling pathways, contributing to its therapeutic effects, particularly in cardioprotection and anti-fibrosis.

PI3K-Akt Signaling Pathway

In studies using H9c2 rat myocardial cells, this compound demonstrated a protective effect against hydrogen peroxide-induced oxidative stress and injury.[4][12] This protection is mediated by the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. Activation of Akt, in turn, leads to the downregulation of Glycogen Synthase Kinase-3β (GSK-3β).[4][12] This cascade ultimately enhances cell survival and reduces apoptosis.

Caption: this compound's activation of the pro-survival PI3K/Akt pathway.

TGF-β1/Smad Signaling Pathway

This compound has also been identified as an anti-fibrotic agent. It can ameliorate isoprenaline-induced myocardial fibrosis by repressing the activation of the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway.[5] This pathway is a central regulator of fibrosis, where TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes like collagen.

Caption: this compound's inhibition of the pro-fibrotic TGF-β1/Smad pathway.

Conclusion

Since its initial discovery in Gentiana bellidifolia in 1965, this compound has evolved from a simple plant pigment to a highly promising pharmacologically active compound. The development of refined isolation protocols, including methods for producing high-purity single crystals, has enabled detailed investigation into its biological mechanisms. Its ability to modulate critical cellular pathways like PI3K/Akt and TGF-β1/Smad underscores its potential in treating complex diseases such as cardiovascular disorders. This guide consolidates the key historical, chemical, and biological data on this compound to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.

References

- 1. Isaac Henry Burkill - Wikipedia [en.wikipedia.org]

- 2. Gentiana burkillii in Flora of China @ efloras.org [efloras.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nzpcn.org.nz [nzpcn.org.nz]

- 6. researchgate.net [researchgate.net]

- 7. Gentianella bellidifolia - Wikipedia [en.wikipedia.org]

- 8. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemicals and biological activities of Gentiana species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C14H10O6 | CID 5281623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gentiana lawrencei Burkill | Plants of the World Online | Kew Science [powo.science.kew.org]

The Synthesis and Biological Significance of Bellidifolin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bellidifolin, a naturally occurring xanthone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of this compound derivatives, covering their synthesis, biological activities, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the xanthone scaffold.

Introduction to this compound

This compound (1,5,8-trihydroxy-3-methoxyxanthen-9-one) is a tetraoxygenated xanthone found predominantly in plants of the Gentianaceae and Swertiaceae families.[1] Historically used in traditional medicine, modern research has begun to unravel the scientific basis for its therapeutic effects. The rigid, planar structure of the xanthone core, combined with its specific hydroxylation and methoxylation pattern, endows this compound with a range of biological properties, making it an attractive starting point for the development of novel drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the core xanthone scaffold followed by functional group manipulations. While specific protocols for a wide array of this compound derivatives are not extensively reported, the synthesis can be achieved by adapting established methods for xanthone formation.

General Synthetic Strategies for the Xanthone Core

The most common and versatile method for constructing the xanthone skeleton is the acid-catalyzed condensation of a salicylic acid derivative with a phenol, often mediated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). This approach allows for the regioselective formation of the xanthone core. Subsequent modifications, such as alkylation, acylation, or the introduction of various side chains, can then be performed on the hydroxyl groups of the core structure to generate a library of derivatives.

Representative Experimental Protocol: Synthesis of a Hypothetical Alkylated this compound Derivative

The following protocol is a representative example adapted from general xanthone synthesis procedures and has not been specifically reported for this compound itself.

Step 1: Synthesis of the Xanthone Core

-

To a solution of an appropriately substituted salicylic acid (1.0 eq.) and a substituted phloroglucinol derivative (1.2 eq.) in methanesulfonic acid, add phosphorus pentoxide (Eaton's reagent) portion-wise with stirring under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford the desired xanthone core.

Step 2: Alkylation of the Xanthone Core

-

Dissolve the synthesized xanthone core (1.0 eq.) in a suitable solvent such as acetone or DMF.

-

Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), to the solution.

-

Introduce the desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

-

Evaporate the solvent under reduced pressure, and purify the residue by column chromatography to yield the alkylated this compound derivative.

Biological Activities of Xanthone Derivatives

Research into the biological activities of xanthone derivatives has revealed their potential in various therapeutic areas. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the xanthone scaffold play a crucial role in their biological efficacy.

Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of xanthone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted xanthone 6 | QGY-7703 (Hepatocellular carcinoma) | 6.27 | [2] |

| Phenyl-substituted xanthone 6 | SMMC-7721 (Hepatocellular carcinoma) | 7.50 | [2] |

| 1,3,8-trihydroxy-2-prenylxanthone | HepG2 (Hepatocellular carcinoma) | Not specified, potent activity | [3] |

| α-mangostin derivative | Various human cancer cell lines | Potent to moderate activity | [4] |

Structure-Activity Relationship (SAR) Insights for Anti-Cancer Activity:

-

The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold appears to contribute significantly to cytotoxicity.[3]

-

The position and number of hydroxyl and prenyl groups substantially influence the anti-proliferative activity.[3][4]

-

Modifications at the C4 position of the xanthone core can improve both anti-cancer activity and drug-like properties.[4]

Enzyme Inhibition

Xanthone derivatives have also been investigated as inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.

| Compound | Enzyme | IC50 (µM) | Reference |

| 3-Aryl substituted xanthone 4t | Tyrosinase | 11.3 | [5] |

Structure-Activity Relationship (SAR) Insights for Tyrosinase Inhibition:

-

The introduction of a hydroxyl group in the 3-aromatic ring of 3-aryl substituted xanthones enhances the inhibitory potency against tyrosinase.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways implicated in various diseases.

PI3K/Akt Signaling Pathway

This compound has demonstrated protective effects in cardiomyocytes by activating the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation.

Caption: this compound-mediated activation of the PI3K/Akt pathway.

TGF-β1/Smads Signaling Pathway

In the context of myocardial fibrosis, this compound has been found to inhibit the TGF-β1/Smads signaling pathway. This pathway is a key driver of fibrotic processes.

Caption: Inhibition of the TGF-β1/Smads pathway by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of the xanthone scaffold allows for the generation of diverse chemical libraries for biological screening. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their translation into clinical applications. The development of novel this compound-based therapeutics could offer new avenues for the treatment of cancer, inflammatory disorders, and other diseases.

References

- 1. This compound | C14H10O6 | CID 5281623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of phenyl substituted polyoxygenated xanthone derivatives as anti-hepatoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bellidifolin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bellidifolin, a tetraoxygenated xanthone found predominantly in the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective and anti-inflammatory effects. This document provides detailed protocols for the extraction of this compound from plant sources, its subsequent purification to high purity, and an overview of the key signaling pathways it modulates. The methodologies are presented to aid researchers in obtaining high-quality this compound for further investigation and drug development endeavors.

Introduction

This compound is a promising natural compound with therapeutic potential. Its efficacy is being explored in cardiovascular diseases and cancer, where it has been shown to modulate critical signaling pathways such as the PI3K-Akt, STAT3/COX-2, and Nox4/ROS pathways.[1][2][3] To facilitate the advancement of research on this compound, standardized and efficient protocols for its extraction and purification are essential. This application note offers a comprehensive guide, from the initial extraction from plant material to the final purification steps, and provides visual representations of the experimental workflow and its molecular targets.

Experimental Protocols

I. Extraction of Crude this compound from Gentianella acuta

Two primary methods for the extraction of this compound from the whole plant of Gentianella acuta are described below.

Method 1: Reflux and Soxhlet Extraction [1]

This method is suitable for larger-scale extraction and involves a two-step solvent extraction process.

-

Initial Ethanol Extraction:

-

The whole grass of G. acuta is crushed and dried.

-

The dried plant material is subjected to reflux extraction with 95% ethanol. This process is repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under vacuum using a rotary evaporator to yield a crude mixture.

-

-

Ethyl Acetate Fractionation:

-

The concentrated crude mixture is then extracted with ethyl acetate in a Soxhlet extractor. The extraction is continued until the solvent running through the apparatus is colorless, indicating complete extraction of the target compounds.

-

The ethyl acetate extract is concentrated.

-

An equal volume of anhydrous ethanol is added to the concentrated extract to precipitate out a portion of the compounds.

-

The resulting yellow precipitate is collected and dried.

-

Method 2: Ultrasonic Extraction [1]

This method is a rapid technique suitable for smaller-scale extractions.

-

A powdered sample of G. acuta (passed through an 80-mesh sieve) is placed in a conical flask.

-

70% methanol is added to the powdered sample.

-

The mixture is subjected to ultrasound at 40 kHz for 20 minutes to produce a crude extract.[1]

-

The sample is allowed to cool to room temperature, vortexed for 30 seconds, and then centrifuged at 4500 rpm for 10 minutes at 4°C.

-

The supernatant is filtered through a 0.22 µm microporous membrane to remove any particulate matter.

II. Purification of this compound

The crude this compound extract can be purified using a combination of column chromatography and recrystallization.

1. Silica Gel Column Chromatography [1]

-

The dried precipitate (25 g) from the reflux and Soxhlet extraction is dissolved in ethyl acetate.

-

An equal amount of silica gel (200 mesh) is added to the dissolved precipitate, and the mixture is dried until the silica particles are uniform and free-flowing.

-

This sample-loaded silica gel is then applied to a silica gel column (150 g, 200-300 mesh silica gel).

-

The column is eluted with a mobile phase of petroleum ether:ethyl acetate (7:3).

-

Fractions are collected, and the solvent is removed under reduced pressure to yield the purified this compound (2 g).[1]

2. Recrystallization for High Purity

For achieving purity levels exceeding 99%, recrystallization is an effective final step.

-

The crude or partially purified this compound is dissolved in a minimal amount of a suitable solvent such as acetone or tetrahydrofuran by heating and stirring.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4°C) to promote crystal formation.

-

The resulting yellow, transparent crystals of this compound are collected by filtration and dried.

Data Presentation

Table 1: Summary of a Reported Purification of this compound [1]

| Purification Step | Starting Material | Mobile Phase/Solvent | Final Product | Yield |

| Silica Gel Column Chromatography | 25 g of dried precipitate | Petroleum ether:ethyl acetate (7:3) | Purified this compound | 2 g |

Table 2: Quantitative Data from this compound Nano-micelle Formulation [4]

| Parameter | Value |

| Encapsulation Rate | 90% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.

PI3K-Akt Signaling Pathway

This compound has been shown to protect cardiomyocytes from oxidative stress-induced injury by activating the PI3K-Akt signaling pathway.[1][2]

Caption: this compound's modulation of the PI3K-Akt signaling pathway.

STAT3/COX-2 Signaling Pathway

This compound has been found to inhibit the proliferation of certain cancer cells by regulating the STAT3/COX-2 pathway.[3]

Caption: this compound's inhibitory effect on the STAT3/COX-2 pathway.

Nox4/ROS Signaling Pathway

This compound has been shown to ameliorate cardiac hypertrophy by inhibiting the Nox4/ROS signaling pathway.

Caption: this compound's inhibition of the Nox4/ROS signaling pathway.

References

- 1. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Preclinical Cardiac Research Using Bellidifolin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in studying the cardiac effects of bellidifolin, a xanthone compound derived from Gentianella acuta. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in cardiovascular diseases.

Introduction to this compound in Cardiac Research

This compound (BEL) has emerged as a promising natural compound with significant cardioprotective properties. Preclinical studies have demonstrated its efficacy in mitigating myocardial fibrosis, cardiac hypertrophy, and ischemia-reperfusion injury.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cardiac pathology, including TGF-β1/Smads, p38 MAPK, Nox4/ROS, and PI3K-Akt.[1][2][4] These findings position this compound as a compelling candidate for further investigation in the development of novel cardiac therapies.

Animal Models for this compound Cardiac Research

Rodent models are instrumental in preclinical cardiac research due to their physiological and genetic similarities to humans, as well as the feasibility of inducing specific cardiac pathologies.[5] The most relevant models for studying the observed effects of this compound are those of chemically-induced cardiac fibrosis and hypertrophy, and surgical models of myocardial ischemia-reperfusion.

Isoprenaline (ISO)-Induced Myocardial Fibrosis and Hypertrophy Model

A widely used and reproducible rodent model for studying cardiac fibrosis and hypertrophy involves the subcutaneous administration of isoprenaline (ISO), a β-adrenergic agonist.[1][2][6] Chronic ISO stimulation leads to cardiomyocyte hypertrophy, fibroblast proliferation, and excessive collagen deposition, mimicking key aspects of pathological cardiac remodeling.[1][7]

Protocol for ISO-Induced Myocardial Fibrosis in Mice:

-

Animal Selection: Male Kunming or C57BL/6J mice (18-22 g) are suitable for this model.[1][3][8]

-

Acclimatization: House the animals in a controlled environment (21 ± 1°C, 55-60% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[8]

-

Model Induction: Administer isoprenaline hydrochloride (5 mg/kg/day) subcutaneously for 7 consecutive days.[1][3]

-

This compound Treatment: this compound can be administered orally or via injection at specified doses (e.g., 15, 30, 60 mg/kg) concurrently with or after the ISO induction period, depending on the study design (preventive vs. therapeutic).

-

Endpoint Analysis: After the treatment period, euthanize the animals and collect heart tissues for histological, molecular, and biochemical analyses.

Data Presentation: Efficacy of this compound in Cardiac Models

The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of cardiac disease.

Table 1: Effect of this compound on Markers of Myocardial Fibrosis in ISO-Induced Mice

| Marker | Control | ISO Model | ISO + BEL (Low Dose) | ISO + BEL (High Dose) | Reference |

| α-SMA Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |

| Collagen I Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |

| Collagen III Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |

| Collagen Deposition (Area %) | Minimal | Significantly Increased | Reduced | Significantly Reduced | [3] |

Note: Arrows indicate the direction of change (↑ increase, ↓ decrease). The number of arrows qualitatively represents the magnitude of the change.

Table 2: Effect of this compound on Cardiac Hypertrophy Parameters in ISO-Induced Mice

| Parameter | Control | ISO Model | ISO + BEL | Reference |

| Heart Weight/Body Weight (mg/g) | Baseline | Increased | Decreased | [2][7] |

| Cardiomyocyte Cross-Sectional Area (µm²) | Baseline | Increased | Decreased | [7] |

| ANP Expression (fold change) | 1.0 | Increased | Decreased | [7] |

| BNP Expression (fold change) | 1.0 | Increased | Decreased | [7] |

| β-MHC Expression (fold change) | 1.0 | Increased | Decreased | [7] |

Experimental Protocols: Key Methodologies

Histological Analysis of Myocardial Fibrosis

Hematoxylin and Eosin (H&E) and Masson's Trichrome Staining

-

Tissue Preparation: Fix heart tissues in 4% paraformaldehyde, embed in paraffin, and section at 5 µm.

-

H&E Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for cytoplasm and extracellular matrix (pink). This allows for assessment of overall cardiac morphology and myocyte size.[9]

-

Masson's Trichrome Staining: After deparaffinization and rehydration, stain sections with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue. This technique differentially stains collagen fibers blue, nuclei black, and cytoplasm and muscle fibers red, enabling the quantification of collagen deposition.[3][9]

-

Image Analysis: Capture images using a light microscope and quantify the fibrotic area (blue-stained) as a percentage of the total myocardial area using image analysis software.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Homogenize heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I, TGF-β1, p-Smad3, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software. Normalize target protein expression to a loading control like GAPDH.[1][9]

Signaling Pathways and Experimental Workflows

This compound's Anti-Fibrotic Signaling Pathway

Caption: this compound's mechanism in mitigating cardiac fibrosis.

Experimental Workflow for ISO-Induced Myocardial Fibrosis Model

Caption: Workflow for studying this compound in an ISO-induced fibrosis model.

This compound's Cardioprotective Signaling via PI3K/Akt

Caption: this compound's pro-survival signaling in cardiomyocytes.

Conclusion

The available preclinical data strongly support the cardioprotective effects of this compound. The animal models and experimental protocols outlined in these application notes provide a solid framework for further investigation into its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms, optimizing dosing regimens, and evaluating the efficacy of this compound in other relevant models of cardiovascular disease, such as myocardial infarction and heart failure.[10][11] These efforts will be crucial in translating the promising preclinical findings into clinical applications for patients with heart disease.

References

- 1. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]

- 4. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF-β Signalling Activation to Ameliorate Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF- β Signalling Activation to Ameliorate Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Bellidifolin in Lung Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bellidifolin, a tetraoxygenated xanthone found in plants of the Swertia and Gentiana genera, has emerged as a compound of interest in oncological research. Recent studies have elucidated its potential as an anti-proliferative and cytotoxic agent in non-small cell lung cancer (NSCLC) cells. These application notes provide a comprehensive overview of the effects of this compound on lung cancer cell lines, its mechanism of action, and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects on lung cancer cells, specifically the A549 cell line, through the regulation of the STAT3/COX-2 signaling pathway.[1] In vitro studies have demonstrated that this compound inhibits the proliferation of A549 cells in a time- and concentration-dependent manner.[1][2] This inhibitory effect is associated with the induction of apoptosis, characterized by nuclear condensation and fragmentation, and cell cycle arrest at the S and G2 phases.[1]

Molecularly, this compound treatment leads to a dose-dependent increase in the levels of cleaved caspase-8 and caspase-3, and a corresponding decrease in PARP1, key mediators of apoptosis.[1] The core of its mechanism appears to be the targeting of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclooxygenase-2 (COX-2), two pivotal proteins implicated in lung cancer pathogenesis.[1] this compound has been shown to spatially match with STAT3 and COX-2, suggesting a direct interaction that inhibits their activity and expression, thereby impeding cancer cell proliferation and survival.[1] Notably, this compound shows selective cytotoxicity, as it does not significantly inhibit the proliferation of normal human lung epithelial cells (BEAS-2b).[1]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of this compound on the A549 human lung adenocarcinoma cell line.

| Parameter | 25 µM | 50 µM | 75 µM | 100 µM | Time Point |

| Growth Inhibition Rate (%) | Baseline | Increased | Significant Increase | Most Significant | 5 days |

| Apoptosis Rate (%) | - | Increased | Proportional Increase | Significant Increase | 3 days |

| Cell Cycle Arrest | - | - | S and G2 phases | S and G2 phases | 3 days |

Data is presented as a summary of the observed trends in the primary literature.[1][3] For precise quantification, refer to the original research articles.

| Protein | 50 µM | 75 µM | 100 µM | Time Point | Effect |

| Caspase-8 | Increased | Increased | Increased | 3 days | Pro-apoptotic |

| Caspase-3 | Increased | Increased | Increased | 3 days | Pro-apoptotic |

| PARP1 | Decreased | Decreased | Decreased | 3 days | Pro-apoptotic |

| STAT3 | - | - | - | - | Inhibited |

| COX-2 | - | - | - | - | Inhibited |

This table summarizes the observed changes in protein levels following this compound treatment as determined by Western blot analysis.[1]

Mandatory Visualizations

Caption: this compound's proposed mechanism of action in lung cancer cells.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

A549 Human Lung Adenocarcinoma Cells:

-

Growth Medium: F-12K Medium or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][4]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Subculture: When cells reach 70-90% confluency, rinse with PBS and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge cells, and resuspend in fresh medium for passaging at a ratio of 1:4 to 1:9.[2][5] The doubling time is approximately 22-40 hours.[2][4]

BEAS-2b Normal Human Bronchial Epithelial Cells:

-

Growth Medium: BEGM (Bronchial Epithelial Cell Growth Medium) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][7]

-

Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO2.[6][7]

-

Subculture: Passage cells every 3-4 days. Use Accutase or Trypsin-EDTA for detachment. It is recommended to use pre-coated flasks with a mixture of fibronectin, collagen, and bovine serum albumin for optimal growth.[8]

Cell Viability Assay (CCK-8)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed A549 or BEAS-2b cells at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Treatment: Seed A549 cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified duration (e.g., 3 days).[9]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][12]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][13]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[1] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1]

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash A549 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT3, COX-2, Caspase-8, Caspase-3, PARP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's recommendations).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for non-small cell lung cancer by targeting the STAT3/COX-2 pathway and inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic efficacy and molecular mechanisms of this compound in lung cancer cell culture models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of novel cancer therapeutics.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A549 Cell Subculture Protocol [a549.com]

- 3. researchgate.net [researchgate.net]

- 4. synthego.com [synthego.com]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]

- 7. researchgate.net [researchgate.net]

- 8. BEAS-2B. Culture Collections [culturecollections.org.uk]

- 9. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Bellidifolin Administration in Obesity Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bellidifolin in preclinical obesity research, summarizing its mechanism of action and providing detailed protocols for its administration in mouse models of obesity. This compound, a key active xanthone compound found in plants such as Swertia diluta, has demonstrated significant potential in improving obesity and related metabolic disorders.[1]

Mechanism of Action

This compound has been shown to mitigate obesity and its complications, such as non-alcoholic fatty liver disease (NAFLD), through a multi-faceted approach.[1][2][3] In high-fat diet (HFD)-induced obese mice, this compound administration leads to a notable reduction in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[1]

The primary mechanisms of action include:

-

Modulation of Gut Microbiota and Bile Acid Metabolism : this compound alters the gut microbial composition by decreasing the abundance of pro-inflammatory bacteria (e.g., Firmicutes) and increasing beneficial microbes (e.g., Bacteroidota).[1] This shift in the microbiome contributes to an improved intestinal microenvironment. Mechanistically, this compound enhances the synthesis of bile acids in the liver by upregulating the enzyme CYP7A1.[1] Concurrently, it inhibits the reabsorption of bile acids in the intestine by downregulating the transporters ASBT and OSTα/β, leading to increased fecal excretion of bile acids and reduced lipid accumulation in the liver.[1]

-

Regulation of the AMPK-mTOR Signaling Pathway : this compound has been shown to reverse the inactivation of AMP-activated protein kinase (AMPK) and restrain the phosphorylation of the mammalian target of rapamycin (mTOR) induced by metabolic stressors.[2][4] The AMPK-mTOR pathway is a crucial regulator of cellular energy homeostasis and lipogenesis.[2][4] By activating AMPK, this compound inhibits the synthesis of triglycerides and promotes fatty acid oxidation.[2][4] This leads to a decrease in the expression of several lipogenesis-related proteins, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c).[2]

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound administration in obesity mouse models as reported in the literature.

| Parameter | Model | Treatment Group | Control Group | Percentage Change | Key Findings | Reference |

| Serum Triglycerides (TG) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |

| Serum Total Cholesterol (TC) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |

| Serum LDL-Cholesterol (LDL-C) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |

| Hepatic Lipid Accumulation | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Reduces hepatic steatosis | [1] |

| Hepatic CYP7A1 Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Upregulated | Enhances bile acid synthesis | [1] |

| Intestinal ASBT Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Downregulated | Inhibits bile acid reabsorption | [1] |

| Intestinal OSTα/β Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Downregulated | Inhibits bile acid reabsorption | [1] |

| p-AMPK/AMPK Ratio | BPF-treated mice | This compound + BPF | BPF | Increased | Reverses inactivation of AMPK | [2] |

| p-mTOR/mTOR Ratio | BPF-treated mice | This compound + BPF | BPF | Decreased | Restrains mTOR phosphorylation | [2] |

| Lipogenesis-related proteins (ACC, FAS, SREBP-1c) | BPF-treated mice | This compound + BPF | BPF | Decreased | Reverses increase in lipogenesis | [2] |

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice using a high-fat diet, followed by treatment with this compound.

Materials:

-

Male C57BL/6J mice (5-6 weeks old)[2]

-

Standard chow diet

-

High-fat diet (HFD) (e.g., 60% of calories from fat)

-

This compound

-

Vehicle (e.g., corn oil)[2]

-

Gavage needles

-

Intraperitoneal injection needles and syringes

-

Metabolic cages

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Acclimatization: Upon arrival, house the mice under specific pathogen-free conditions at a controlled temperature (22 ± 2°C) and humidity (40-70%) with a 12-hour light-dark cycle.[2] Allow for an acclimatization period of at least one week with free access to standard chow and water.

-

Induction of Obesity:

-

This compound Administration:

-

Following the induction of obesity, randomly assign the HFD-fed mice to either a vehicle control group or a this compound treatment group.

-

Dosage and Administration Route: While specific dosages for obesity models are still under investigation, a common approach for similar compounds is daily administration.[5] Based on related studies, this compound can be administered via:

-

Continue the respective diets and treatments for a predetermined period (e.g., 4-8 weeks).

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food intake regularly (e.g., weekly).

-

Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

At the end of the treatment period, collect blood samples for analysis of serum lipids (TG, TC, LDL-C) and other metabolic markers.

-

Euthanize the mice and harvest tissues (liver, adipose tissue, intestine) for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).

-

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the protein expression levels of key components of the AMPK-mTOR signaling pathway.

Materials:

-

Liver or adipose tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-ACC, anti-FAS, anti-SREBP-1c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize the tissue samples in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membranes and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound in ameliorating obesity.

References

- 1. Researchers Discover this compound Improves High-fat Diet-Induced Obesity via Gut Microbiota and Bile Acid Regulation----Chinese Academy of Sciences [english.cas.cn]

- 2. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbr-pub.org.cn [jbr-pub.org.cn]

- 5. Diphyllin Improves High-Fat Diet-Induced Obesity in Mice Through Brown and Beige Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating the Effects of Bellidifolin on Insulin Signaling

Abstract

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the effects of bellidifolin, a xanthone compound, on the insulin signaling pathway. This compound has demonstrated potential hypoglycemic properties, and this document outlines key in vitro experiments to elucidate its mechanism of action, including its influence on glucose uptake and the phosphorylation of critical signaling proteins.[1][2][3] The protocols are designed to be detailed and reproducible, with a focus on quantitative data presentation and visualization of experimental workflows and signaling cascades.

Introduction to this compound and Insulin Signaling

This compound is a natural xanthone found in plants of the Gentianaceae family, such as Swertia japonica.[2][3] Studies have indicated its potential as a potent hypoglycemic agent, capable of reducing fasting blood glucose and improving glucose tolerance in preclinical models.[1][2] The proposed mechanism involves the enhancement of the insulin signaling cascade, a critical pathway for maintaining glucose homeostasis. Dysregulation of this pathway is a hallmark of type 2 diabetes and metabolic syndrome.

The insulin signaling pathway is initiated by the binding of insulin to its receptor (IR), leading to a cascade of phosphorylation events. Key downstream players include Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).[4][5] Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into cells.[6] this compound has been shown to increase the expression of InsR-α, IRS-1, and PI3K, suggesting it may potentiate this pathway.[1] Additionally, this compound may influence other related pathways, such as the AMP-activated protein kinase (AMPK) pathway, or act by inhibiting enzymes like protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[7][8]

This document provides protocols to test these hypotheses in a controlled laboratory setting.

Core Signaling Pathway and Experimental Overview

The Insulin Signaling Cascade

The following diagram illustrates the canonical insulin signaling pathway and highlights the potential points of intervention for this compound.

Caption: Insulin signaling pathway with potential this compound targets.

Experimental Workflow

The following workflow provides a logical sequence for investigating this compound's effects, from initial cell culture to functional and mechanistic assays.

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Differentiation

This protocol is based on using 3T3-L1 preadipocytes, a common model for studying insulin-stimulated glucose uptake.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (High Glucose) with 10% Bovine Calf Serum (BCS)

-

DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)

-

Differentiation Cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS

-

Insulin solution (10 µg/mL in DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Growth Phase: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS at 37°C and 5% CO₂.

-

Induce Differentiation: Seed cells in appropriate plates (e.g., 24-well for glucose uptake, 6-well for Western blot). Grow to 100% confluence (Day 0).

-

Two days post-confluence (Day 2), replace the medium with the Differentiation Cocktail.

-

On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 6 onwards, replace the medium every two days with DMEM containing 10% FBS.

-

Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

-

Differentiated 3T3-L1 adipocytes in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution (in DMSO)

-

Insulin (100 nM final concentration)

-

2-deoxy-D-[³H]-glucose (Radioactive) or a commercial non-radioactive kit

-

Phloridzin (uptake inhibitor)

-

Lysis buffer (e.g., 0.1% SDS)

-

Scintillation counter (for radioactive assay) or plate reader (for non-radioactive)

Procedure:

-

Starvation: Gently wash mature adipocytes twice with PBS. Incubate in serum-free DMEM for 2-4 hours at 37°C.

-

Pre-treatment: Wash cells with KRH buffer. Add KRH buffer containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) and incubate for the desired time (e.g., 30-60 minutes).

-

Stimulation: Add insulin (100 nM) or vehicle to the respective wells and incubate for 20-30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL. For non-specific uptake control, add phloridzin alongside the labeled glucose. Incubate for 5-10 minutes.

-

Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Lysis & Measurement: Lyse the cells with 0.1% SDS solution. Transfer the lysate to a scintillation vial for counting (radioactive) or follow the manufacturer's protocol for measurement (non-radioactive kit).

-

Normalization: Determine the total protein content in parallel wells using a BCA assay to normalize the glucose uptake data.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This protocol assesses the activation state of key proteins in the insulin signaling pathway.

Materials:

-

Differentiated 3T3-L1 adipocytes in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt, anti-β-Actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer system

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Follow the same starvation, pre-treatment (this compound), and stimulation (insulin) steps as in Protocol 2.

-

Lysis: After treatment, immediately place the plate on ice. Aspirate the medium, wash with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the desired primary antibody overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washes, apply the chemiluminescence substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake

| Treatment Group | This compound (µM) | Insulin (100 nM) | 2-DG Uptake (pmol/mg protein/min) | Fold Change (vs. Vehicle) |

| Vehicle Control | 0 | - | 5.2 ± 0.6 | 1.0 |

| Insulin | 0 | + | 25.8 ± 2.1 | 5.0 |

| This compound | 10 | - | 7.1 ± 0.8 | 1.4 |

| This compound + Insulin | 10 | + | 35.2 ± 3.0 | 6.8 |

| This compound | 50 | - | 9.9 ± 1.1 | 1.9 |

| This compound + Insulin | 50 | + | 48.6 ± 4.5 | 9.3 |

| Data are presented as Mean ± SD (n=3). Data is hypothetical. |

Table 2: Densitometric Analysis of Protein Phosphorylation

| Treatment Group | This compound (50 µM) | Insulin (100 nM) | p-Akt / Total Akt Ratio | p-IR / Total IR Ratio |

| Vehicle Control | - | - | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Insulin | - | + | 8.50 ± 0.75 | 10.2 ± 0.98 |

| This compound | + | - | 1.80 ± 0.21 | 1.50 ± 0.19 |

| This compound + Insulin | + | + | 12.6 ± 1.10 | 14.8 ± 1.35 |

| Data are presented as relative fold change normalized to the vehicle control. Mean ± SD (n=3). Data is hypothetical. |

Conclusion

The provided protocols offer a robust framework for elucidating the molecular mechanisms by which this compound impacts insulin signaling. By combining functional assays like glucose uptake with mechanistic studies such as Western blotting, researchers can determine if this compound acts as an insulin sensitizer, an insulin mimetic, or both. The results from these experiments will be crucial for evaluating its potential as a therapeutic agent for insulin resistance and type 2 diabetes.

References

- 1. Anti-diabetic effect of methylswertianin and this compound from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound stimulates glucose uptake in rat 1 fibroblasts and ameliorates hyperglycemia in streptozotocin (STZ)-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent hypoglycemic agent in streptozotocin (STZ)-induced diabetic rats from Swertia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin-Mimetic Action of Rhoifolin and Cosmosiin Isolated from Citrus grandis (L.) Osbeck Leaves: Enhanced Adiponectin Secretion and Insulin Receptor Phosphorylation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Bellidifolin's Low Bioavailability In Vivo

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of bellidifolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a xanthone compound found in plants of the Gentianaceae family. It has shown potential therapeutic effects in cardiovascular diseases.[1] However, its clinical application is limited by its hydrophobic nature, which leads to poor water solubility and consequently, low bioavailability in vivo.[1][2]

Q2: What is the primary strategy to enhance the oral bioavailability of this compound?

The most promising strategy to overcome the low bioavailability of this compound is the use of nano-micellar formulations.[1][2] Encapsulating this compound in nano-micelles, particularly those formed with a carrier like Kolliphor HS15, can significantly improve its solubility and absorption.[1][2]

Q3: What are the key advantages of using a nano-micelle delivery system for this compound?

Nano-micelle formulations offer several advantages for hydrophobic drugs like this compound:

-

Enhanced Solubility: The hydrophobic core of the nano-micelle can effectively encapsulate this compound, increasing its solubility in aqueous environments.[3]

-

Improved Stability: The outer hydrophilic shell protects the encapsulated this compound from degradation.

-

Sustained Release: Nano-micelles can provide a sustained-release profile, which can prolong the therapeutic effect.[1]

-

Increased Cellular Uptake: Nano-micelles have been shown to increase the cellular uptake of this compound compared to the free drug.[1]

Troubleshooting Guide: this compound Nano-Micelle Formulation

This guide addresses common issues encountered during the preparation and characterization of this compound nano-micelles.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Encapsulation Efficiency (<90%) | 1. Drug-to-Carrier Ratio: The ratio of this compound to the carrier (e.g., Kolliphor HS15) may not be optimal. 2. Solvent System: The choice of organic solvent and its ratio to the aqueous phase can affect encapsulation. 3. Stirring Speed and Temperature: Inadequate mixing or temperature control during preparation can lead to poor encapsulation. | 1. Optimize Ratio: Systematically vary the drug-to-carrier ratio to find the optimal concentration for maximum encapsulation. 2. Solvent Screening: Test different organic solvents (e.g., acetone, ethanol) and optimize the organic-to-aqueous phase volume ratio. 3. Process Parameter Adjustment: Ensure consistent and adequate magnetic stirring and maintain a constant temperature during the solvent evaporation step. |

| Large or Inconsistent Particle Size | 1. Carrier Concentration: The concentration of the carrier can influence the final particle size. 2. Rate of Addition: Adding the organic phase too quickly to the aqueous phase can result in larger, more polydisperse micelles. 3. Inadequate Filtration: Failure to properly filter the final solution can leave larger aggregates. | 1. Adjust Carrier Concentration: Experiment with different concentrations of the carrier to achieve the desired particle size. 2. Controlled Addition: Add the organic phase dropwise to the aqueous phase under constant stirring. 3. Proper Filtration: Use a microporous membrane (e.g., 0.45 µm) to remove any unencapsulated drug and larger aggregates. |

| Poor Stability (Precipitation or Aggregation) | 1. Suboptimal Formulation: The chosen carrier and its concentration may not provide sufficient stability. 2. Storage Conditions: Improper storage temperature or pH can lead to micelle instability. 3. High Drug Loading: Attempting to load too much drug can compromise the stability of the micelles. | 1. Carrier Selection: Consider using different carriers or a combination of carriers to improve stability. 2. Controlled Storage: Store the nano-micelle solution at a recommended temperature (e.g., 4°C) and ensure the pH is within a stable range. 3. Optimize Drug Loading: Determine the maximum drug loading capacity that maintains micelle stability. |

Data Presentation: Pharmacokinetic Parameters

The following table presents a representative comparison of the pharmacokinetic parameters of free this compound and this compound nano-micelles after oral administration in rats. This data illustrates the significant improvement in bioavailability achieved with the nano-micelle formulation.

| Parameter | Free this compound (Illustrative) | This compound Nano-Micelles [4] |

| Cmax (µg/L) | Low (estimated) | 1666.19 ± 479.92 |

| Tmax (h) | Variable (estimated) | 0.167 |

| AUC (µg/L*h) | Low (estimated) | 8292.57 ± 4193.13 |

| t1/2 (h) | Short (estimated) | 7.60 ± 3.58 |

| Relative Bioavailability | - | Significantly Increased |

Note: The data for "Free this compound" is illustrative and based on the known poor solubility and bioavailability of similar hydrophobic compounds. The data for "this compound Nano-Micelles" is from a pharmacokinetic study in rats.[4]

Experimental Protocols

Preparation of this compound Nano-Micelles (Solvent Evaporation Method)

This protocol is adapted from a published study on this compound nano-micelles.[1]

Materials:

-

This compound

-

Kolliphor HS15 (carrier)

-

Acetone (organic solvent)

-

Purified water

-

Magnetic stirrer

-

0.45 µm microporous membrane

Procedure:

-

Prepare the Aqueous Phase: Dissolve a specific amount of Kolliphor HS15 in 10 mL of purified water. A reported optimal concentration is 30 mg/mL.

-

Prepare the Organic Phase: Dissolve 1 mg of this compound in 1 mL of acetone. A reported optimal concentration is 0.102 mg/mL.

-

Micelle Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the organic acetone solution.

-

Solvent Evaporation: Continue to heat and stir the mixture to evaporate the acetone.

-

Purification: Filter the resulting clear yellow micellar solution through a 0.45 µm microporous membrane to remove any free, unencapsulated drug.

Characterization of this compound Nano-Micelles

1. Encapsulation Efficiency (EE):

-

Precisely weigh 1.00 mg of the prepared this compound nano-micelles.

-

Determine the amount of encapsulated this compound using High-Performance Liquid Chromatography (HPLC).

-

Calculate the EE using the following formula: EE (%) = (Weight of encapsulated this compound / Initial weight of this compound) x 100

2. Particle Size and Zeta Potential:

-

Determine the particle size and zeta potential of the nano-micelles using a dynamic light scattering (DLS) instrument.

3. In Vitro Release Study:

-

Use the dialysis method to compare the release of free this compound and this compound from nano-micelles.

-

Place a solution of free this compound and a nano-micelle solution containing the same amount of this compound in separate dialysis bags.

-

Immerse the dialysis bags in a release medium (e.g., phosphate-buffered saline, pH 7.4) with a small amount of a surfactant like Tween 80 to ensure sink conditions.

-

At predetermined time intervals, withdraw samples from the release medium and measure the concentration of this compound using HPLC.

Signaling Pathways and Experimental Workflow

This compound Experimental Workflow

Caption: Experimental workflow for enhancing this compound bioavailability.

This compound and the PI3K-Akt Signaling Pathway

This compound has been shown to protect cardiomyocytes from injury by activating the PI3K-Akt signaling pathway.[4]

Caption: this compound's activation of the PI3K-Akt signaling pathway.

This compound and the TGF-β1/Smads Signaling Pathway

This compound can ameliorate myocardial fibrosis by regulating the TGF-β1/Smads signaling pathway.

Caption: this compound's regulation of the TGF-β1/Smads pathway.

References

- 1. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nanomicelles: Types, properties and applications in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

Bellidifolin Degradation: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the investigation of bellidifolin's stability and degradation profile. As a xanthone compound with therapeutic potential, understanding its degradation is crucial for formulation development, stability assessment, and regulatory compliance.